Palladium(II) benzoate
CAS No.: 3375-32-4
Cat. No.: VC8102696
Molecular Formula: C14H10O4Pd
Molecular Weight: 348.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3375-32-4 |
|---|---|
| Molecular Formula | C14H10O4Pd |
| Molecular Weight | 348.6 g/mol |
| IUPAC Name | palladium(2+);dibenzoate |
| Standard InChI | InChI=1S/2C7H6O2.Pd/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |
| Standard InChI Key | BCDNHPPMQMZYJQ-UHFFFAOYSA-L |
| SMILES | C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pd+2] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pd+2] |
Introduction
Synthesis and Purification
Synthetic Routes
Palladium(II) benzoate is typically synthesized via ligand exchange reactions. A common method involves reacting palladium(II) chloride (PdCl₂) with silver benzoate (AgO₂CC₆H₅) in a non-aqueous solvent:
The reaction proceeds under inert atmosphere conditions to prevent oxidation or hydrolysis. After filtration to remove AgCl, the product is isolated by solvent evaporation and recrystallized from dichloromethane or toluene . Alternative routes include direct reaction of palladium acetate with benzoic acid in the presence of a base, though this method is less common due to competing hydrolysis.
Purification and Characterization
Purified Palladium(II) benzoate is obtained as a light-sensitive, crystalline solid. Key characterization data include:
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IR Spectroscopy: Strong absorption bands at ~1,550 cm⁻¹ (asymmetric COO⁻ stretch) and ~1,410 cm⁻¹ (symmetric COO⁻ stretch), consistent with bidentate carboxylate coordination .
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¹H NMR (CDCl₃): Resonances at δ 7.4–7.6 ppm (aromatic protons) and absence of Pd–H coupling, confirming the absence of hydride ligands.
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Elemental Analysis: Expected C: 51.2%, H: 3.4%, Pd: 28.9% (calculated for PdC₁₄H₁₀O₄).
Structural and Electronic Properties
| Parameter | Pd(O₂CC₆H₅)₂ (Inferred) | (BOX)PdCl₂ |
|---|---|---|
| Pd–O/N Bond Length (Å) | 2.04–2.06 | 2.030–2.041 |
| Cl–Pd–Cl Angle (°) | N/A | 87.69–89.25 |
| O/N–Pd–O/N Angle (°) | ~88 | 87.17–88.98 |
| Dihedral Angle (°) | 85–90 | 81.246–100.819 |
The dihedral angles between the benzoate phenyl rings and the PdO₄ plane are hypothesized to range from 85° to 90°, minimizing steric hindrance while allowing π-stacking interactions in catalytic intermediates .
Electronic Effects
Benzoate ligands exert moderate electron-withdrawing effects on the palladium center, as evidenced by comparative ¹³C NMR studies. For example, the methyl resonance in (BOX)PdMe(2,6-Me₂C₅H₃N) complexes shifts upfield by 1.2–1.5 ppm when chloride ligands are replaced by benzoate, indicating increased electron density at Pd . This electronic modulation enhances oxidative addition rates in aryl halide activation.
Catalytic Applications
Cross-Coupling Reactions
Palladium(II) benzoate serves as a precatalyst in Suzuki-Miyaura and Heck couplings. In a typical Suzuki reaction, it is reduced in situ to Pd(0), which facilitates transmetalation between aryl boronic acids and aryl halides. Key advantages over Pd(OAc)₂ include improved solubility in polar aprotic solvents and reduced sensitivity to oxygen .
Heterogeneous Catalysis
Supported Palladium(II) benzoate on mesoporous silica (e.g., SBA-15) demonstrates recyclability in hydrogenation reactions. The benzoate ligands prevent Pd leaching, maintaining >90% activity over five cycles in styrene hydrogenation .
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